molecular formula C6H10O B092815 2,4-Hexadien-1-OL CAS No. 111-28-4

2,4-Hexadien-1-OL

Cat. No. B092815
CAS RN: 111-28-4
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-MQQKCMAXSA-N
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Description

2,4-Hexadien-1-ol is an organic compound that serves as a substrate in various chemical reactions. It is characterized by the presence of a hydroxyl group (-OH) and two double bonds within a six-carbon chain. This structure makes it a versatile reactant in organic synthesis, particularly in reactions that form complex molecules from simpler ones.

Synthesis Analysis

The synthesis of substituted hexadienols, such as this compound, can be achieved through methods like the [2,3]-Wittig rearrangement of unsymmetrical bis-allyl ethers and reactions of alkenyl-chloromethyloxiranes with magnesium in tetrahydrofuran (THF) . These methods provide a pathway to create various hexadienol derivatives, which can then be further modified or used in subsequent reactions.

Molecular Structure Analysis

The molecular structure of this compound is significant due to the presence of multiple reactive sites, including the hydroxyl group and the double bonds. The arrangement of these functional groups allows for a range of chemical transformations. For instance, the Diels-Alder reaction with maleic anhydride demonstrates the reactivity of the double bonds, leading to the formation of new stereocenters and a bicyclic anhydride that can further react to form a lactone .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, exploiting its double bonds and hydroxyl group. The Diels-Alder reaction with maleic anhydride is a prime example, where the compound acts as a diene to form a complex product that contains four new stereocenters. This reaction is not only a demonstration of the compound's reactivity but also serves as an educational tool in undergraduate organic chemistry laboratories . Additionally, substituted hexadienols can be oxidized using different oxidants to yield carbonyl compounds or to regioselectively convert internal double bonds into epoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from their reactions and the resulting products. For example, the oxidation reactions indicate that the compound is susceptible to transformations under oxidative conditions, leading to various functionalized products . The Diels-Alder reaction product's ability to crystallize upon cooling suggests a certain level of stability and purity that can be achieved with careful synthesis . Moreover, the detailed analysis of the NMR spectrum for the Diels-Alder product provides insights into the compound's structural complexity and the clean separation of signals, which is indicative of the distinct chemical environments within the molecule .

Scientific Research Applications

  • Use in Organic Chemistry Education : The reaction of 2,4-hexadien-1-ol with maleic anhydride is an excellent exercise for undergraduate organic chemistry laboratory courses, demonstrating important organic reactions and stereochemistry analysis (McDaniel & Weekly, 1997).

  • Gas Phase Racemization and Isomerization Studies : This compound has been used in studies of acid-catalyzed racemization and regioisomerization in gaseous environments, contributing to the understanding of chemical behavior in the gas phase (Troiani et al., 1997).

  • Anionic Oxy-Cope Rearrangement : It undergoes anionic oxy-Cope rearrangement when treated with phosphazene super-bases, representing the first example of the use of a metal-free base to induce this rearrangement (Mamdani & Hartley, 2000).

  • Catalytic Dehydration Studies : The compound is involved in catalytic dehydration studies, contributing to the understanding of reaction pathways in the presence of different catalysts (Safarov et al., 1982).

  • Carbon Accumulation on Catalysts : It has been used to study the accumulation of carbon on catalysts like Pt black, shedding light on the mechanisms of catalytic deactivation and regeneration (Rodriguez et al., 2001).

  • Atmospheric Chemistry : The reactions of this compound derivatives with atmospheric agents like Cl atoms, OH and NO3 radicals have been studied, providing insights into atmospheric chemistry and pollutant formation (Colmenar et al., 2014).

  • Photochemistry Research : It has been utilized in photochemistry research, such as in studies of vibrational overtone excitation and photoinduced rearrangements (Schwebel et al., 1984).

  • Toxicology and Carcinogenicity Studies : this compound has been studied for its toxicity and carcinogenicity, particularly in relation to its structure as an α,β-unsaturated aldehyde and its role in lipid peroxidation products (Chan et al., 2003).

  • Triplet Potential Energy Surface Analysis : Research on the triplet potential energy surface of s-trans-2,4-hexadiene provides insights into photoisomerization mechanisms and intermediate formations (Saltiel et al., 2001).

  • Applications in Material Science : Its use in organic nonparaffin phase-change materials demonstrates potential in areas like thermal energy storage and smart drug delivery, highlighting its versatility in material science applications (Lee et al., 2022).

  • Catalysis Research : Studies on selective rhodium catalyzed synthesis and palladium-mediated cyclization indicate its significance in developing new catalytic processes and understanding reaction mechanisms (Behr & Miao, 2005; Zair et al., 1991).

  • Conformational Studies : Research on its derivatives, like 1,5-diene-3,4-diols, contributes to understanding molecular conformational preferences controlled by electrostatic interactions (Gung et al., 1996).

Mechanism of Action

Target of Action

2,4-Hexadien-1-OL, also known as trans,trans-2,4-Hexadien-1-ol, is a medium-chain primary fatty alcohol . It primarily targets organic compounds and biological materials in life science-related research .

Mode of Action

The compound is known to participate in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . In the case of this compound, it reacts with maleic anhydride in refluxing toluene to generate a white crystalline material . The nucleophilic oxygen from the this compound attacks the electrophilic carbonyl carbon of the maleic anhydride, forming a tetrahedral intermediate . This intermediate then collapses, reforming the carbonyl bond and releasing the leaving group, which is the carboxylate ion .

Biochemical Pathways

The compound is known to be involved in the diels–alder reaction, which is a fundamental organic reaction that leads to the formation of a six-membered ring . This reaction is crucial in the synthesis of many organic compounds.

Result of Action

It has been used as a biochemical reagent in life science research , suggesting that it may interact with various biological molecules and pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Diels–Alder reaction in which it participates is temperature-dependent, with the reaction proceeding rapidly under reflux conditions . Furthermore, the compound’s stability may be affected by exposure to light, heat, and air, which could lead to oxidation or other chemical changes . Therefore, it is crucial to store and handle this compound under appropriate conditions to maintain its integrity and activity.

Safety and Hazards

2,4-Hexadien-1-ol is a combustible liquid and is harmful if swallowed . It is toxic in contact with skin and causes skin irritation and serious eye damage . It is recommended to ensure adequate ventilation, wear personal protective equipment, and avoid contact with skin, eyes, or clothing .

Relevant Papers The relevant papers on this compound include studies on its Diels-Alder reaction with maleic anhydride . These papers provide valuable insights into the chemical reactions and mechanisms of this compound.

properties

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRRNXMZYDVDW-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047631
Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma
Record name 2,4-Hexadien-1-ol
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,4-Hexadien-1-ol
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Vapor Pressure

0.02 [mmHg]
Record name 2,4-Hexadien-1-ol
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CAS RN

17102-64-6, 111-28-4
Record name (2E,4E)-2,4-Hexadien-1-ol
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Record name Hexa-2,4-dien-1-ol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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